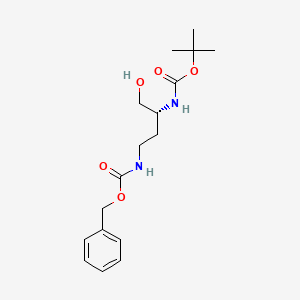
Boc-D-Dab(Z)-Ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-D-Dab(Z)-Ol, also known as ®-4-Benzyloxycarbonylamino-2-(Boc-amino)butyric acid dicyclohexylammonium salt, is a compound used primarily in peptide synthesis. It is a derivative of diaminobutyric acid, which is an amino acid with two amino groups. The compound is often used in the synthesis of peptides and proteins due to its ability to protect amino groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-D-Dab(Z)-Ol is synthesized through a series of chemical reactions involving the protection of amino groups. The synthesis typically starts with the amino acid diaminobutyric acid. The amino groups are protected using tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z) groups. The compound is then reacted with dicyclohexylamine to form the dicyclohexylammonium salt .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure the efficient production of the compound. The reaction conditions are carefully controlled to maintain the purity and yield of the product .
Chemical Reactions Analysis
Types of Reactions
Boc-D-Dab(Z)-Ol undergoes various chemical reactions, including:
Substitution Reactions: The Boc and Z protecting groups can be removed under acidic or basic conditions to expose the amino groups.
Coupling Reactions: The compound can be coupled with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid is commonly used to remove the Boc protecting group.
Basic Conditions: Hydrogenation or catalytic hydrogenolysis is used to remove the Z protecting group.
Major Products Formed
The major products formed from these reactions are peptides and proteins with exposed amino groups, which can further react to form more complex structures .
Scientific Research Applications
Boc-D-Dab(Z)-Ol has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Helps in the study of protein-protein interactions and enzyme functions.
Medicine: Used in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of synthetic peptides for research and pharmaceutical applications.
Mechanism of Action
The mechanism of action of Boc-D-Dab(Z)-Ol involves the protection and deprotection of amino groups during peptide synthesis. The Boc and Z groups protect the amino groups from unwanted reactions, allowing for the selective formation of peptide bonds. The compound targets the amino groups of amino acids and peptides, facilitating their coupling and elongation.
Comparison with Similar Compounds
Similar Compounds
Boc-D-Dab-OH: Another derivative of diaminobutyric acid with similar protective groups.
Fmoc-D-Dab-OH: Uses fluorenylmethyloxycarbonyl (Fmoc) as a protecting group instead of Boc.
Boc-D-Dap-OH: A derivative of diaminopropionic acid with Boc protection.
Uniqueness
Boc-D-Dab(Z)-Ol is unique due to its dual protection with Boc and Z groups, providing greater stability and selectivity during peptide synthesis. This makes it particularly useful in the synthesis of complex peptides and proteins .
Properties
IUPAC Name |
benzyl N-[(3R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5/c1-17(2,3)24-16(22)19-14(11-20)9-10-18-15(21)23-12-13-7-5-4-6-8-13/h4-8,14,20H,9-12H2,1-3H3,(H,18,21)(H,19,22)/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMOCVXNGYHGJK-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCNC(=O)OCC1=CC=CC=C1)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCNC(=O)OCC1=CC=CC=C1)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 6-benzyl-2-(4-isopropoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2985246.png)
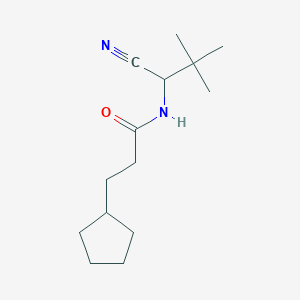
![1,3-dimethyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2985248.png)
![2-chloro-1-methyl-3-({[(2-thienylcarbonyl)oxy]imino}methyl)-1H-indole](/img/structure/B2985249.png)
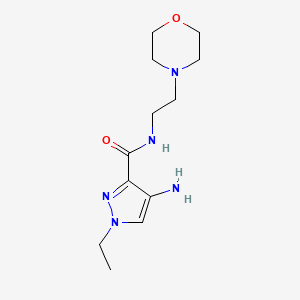

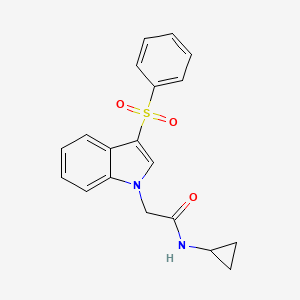
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2985253.png)
![N-{[4-(methylsulfanyl)phenyl]methyl}-2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2985255.png)
![N-(3-chlorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide](/img/structure/B2985257.png)
![[2-(2-Phenyl-1h-imidazol-1-yl)ethyl]amine dihydrochloride](/img/new.no-structure.jpg)
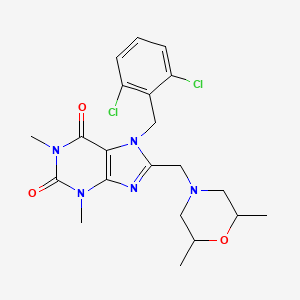
![4-(dimethylsulfamoyl)-N-[[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2985267.png)
![N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2985268.png)
